Methyl 3-((3-bromophenoxy)methyl)benzoate
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Overview
Description
Methyl 3-((3-bromophenoxy)methyl)benzoate is an organic compound with the molecular formula C15H13BrO3 It is a derivative of benzoic acid and contains a bromophenoxy group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-((3-bromophenoxy)methyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromophenol with methyl 3-bromomethylbenzoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity. The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((3-bromophenoxy)methyl)benzoate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxybenzoates with various functional groups.
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: Products include alcohols and other reduced forms of the original compound.
Scientific Research Applications
Methyl 3-((3-bromophenoxy)methyl)benzoate has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the creation of novel materials with specific properties.
Biological Studies: The compound is employed in studies to understand its biological activity and potential as a bioactive molecule.
Mechanism of Action
The mechanism of action of methyl 3-((3-bromophenoxy)methyl)benzoate involves its interaction with specific molecular targets. The bromophenoxy group can engage in various interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert its effects through different biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromobenzoate: Similar in structure but lacks the phenoxy group.
Methyl 3-(bromomethyl)benzoate: Similar but with a bromomethyl group instead of the bromophenoxy group.
Uniqueness
Methyl 3-((3-bromophenoxy)methyl)benzoate is unique due to the presence of both the bromophenoxy and benzoate groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[(3-bromophenoxy)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-5-2-4-11(8-12)10-19-14-7-3-6-13(16)9-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMBLMWCKIDIKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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